molecular formula C23H23Cl2F2N3O2S B8259717 4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole

4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole

Cat. No.: B8259717
M. Wt: 514.4 g/mol
InChI Key: AIIUVCQOBXGMGU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination of the benzimidazole core is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of the chlorinated benzimidazole with cyclopropylmethylsulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Difluoropiperidinyl Group: The final step involves the nucleophilic substitution of the remaining chlorine atom with 4,4-difluoropiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethylsulfonyl and difluoropiperidinyl groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4,6-dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2F2N3O2S/c24-17-12-18-21(20(25)22(17)30-9-7-23(26,27)8-10-30)29-19(28-18)11-14-3-5-16(6-4-14)33(31,32)13-15-1-2-15/h3-6,12,15H,1-2,7-11,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUVCQOBXGMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)CC3=NC4=C(C(=C(C=C4N3)Cl)N5CCC(CC5)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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